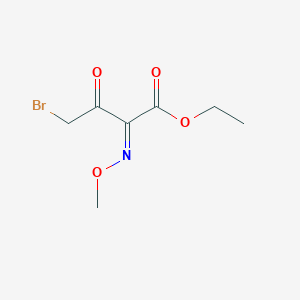
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate is an organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a bromine atom, a methoxyimino group, and an oxobutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl 2,3-dioxobutyrate with bromine in an ether solution to yield the corresponding 4-bromo derivative . This intermediate can then be treated with methoxyamine to form the final product.
Industrial Production Methods
Industrial production of ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate involves its interaction with specific molecular targets. The bromine atom and methoxyimino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-2,3-dioxobutyrate: This compound lacks the methoxyimino group and has different reactivity and applications.
Ethyl 2,3-dioxobutyrate: This compound lacks both the bromine atom and methoxyimino group, making it less reactive in certain reactions.
4-Bromo-2,5-dimethoxyamphetamine: Although structurally different, this compound also contains a bromine atom and methoxy groups, leading to some similarities in reactivity.
Propiedades
Fórmula molecular |
C7H10BrNO4 |
|---|---|
Peso molecular |
252.06 g/mol |
Nombre IUPAC |
ethyl (2E)-4-bromo-2-methoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C7H10BrNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3/b9-6+ |
Clave InChI |
LULLGGWIEBUSRX-RMKNXTFCSA-N |
SMILES isomérico |
CCOC(=O)/C(=N/OC)/C(=O)CBr |
SMILES canónico |
CCOC(=O)C(=NOC)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358734.png)
![2-Amino-3-[(4-fluorobenzylidene)amino]-2-butenedinitrile](/img/structure/B13358735.png)


![N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide](/img/structure/B13358750.png)
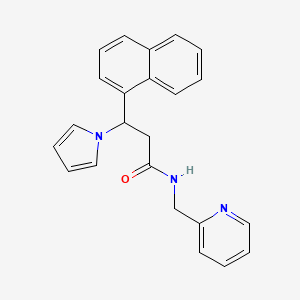
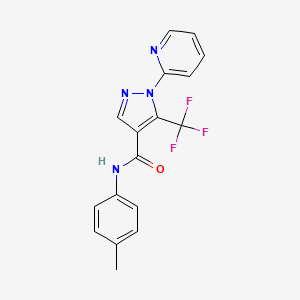
![6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13358775.png)
![Methyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B13358780.png)
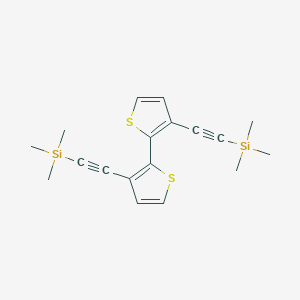
![4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B13358786.png)
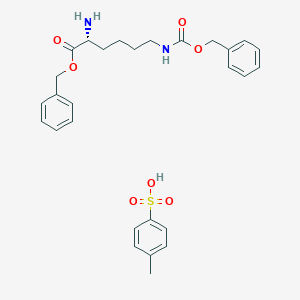

![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide](/img/structure/B13358802.png)
